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Compound of Interest

Compound Name: 4-Hydroxy-3-nitropyridineN-oxide

Cat. No.: B13152686

Get Quote

CAS: 31872-57-8 | Formula: C₅H₄N₂O₄ | Abbreviation: 3-NO₂-HOPO (approximate)

Executive Summary
In the landscape of peptide coupling reagents, 4-Hydroxy-3-nitropyridine N-oxide (also referred

to as 3-nitro-4-pyridinol-1-oxide) represents a chemically logical, cost-efficient, and safer

alternative to traditional benzotriazoles like HOBt (1-Hydroxybenzotriazole) and HOAt (1-

Hydroxy-7-azabenzotriazole).

While HOBt and HOAt have long been industry standards, they suffer from explosivity risks

(autocatalytic decomposition) and high costs associated with the fused ring systems. 4-

Hydroxy-3-nitropyridine N-oxide leverages the electron-withdrawing power of the nitro group on

a simple pyridine core to achieve leaving group characteristics comparable to HOAt, but with a

significantly improved safety profile and lower synthetic cost basis.

Verdict: For large-scale manufacturing where safety (Class 1 explosives regulations) and raw

material costs are critical, this reagent offers a high-value substitution for HOAt.
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The "Active Ester" Mechanism
Like HOBt and HOAt, 4-Hydroxy-3-nitropyridine N-oxide functions as an additive in

carbodiimide-mediated coupling (e.g., with DIC or EDC). Its primary role is to intercept the

highly reactive O-acylisourea intermediate to form a less reactive, but more selective, "active

ester."[1]

Why it works: The efficiency of an active ester is dictated by the acidity (pKa) of the hydroxyl

group.

HOBt (pKa ~4.6): Good balance, but sometimes too slow for hindered amines.

HOAt (pKa ~3.2): The nitrogen in the pyridine ring withdraws electrons, lowering pKa and

stabilizing the leaving group. It also provides a "neighboring group effect" (anchimeric

assistance) via the ring nitrogen.

4-Hydroxy-3-nitropyridine N-oxide (Est.[2][3][4][5][6][7] pKa ~3.0–4.0): The nitro group at the

3-position is a potent electron-withdrawing group (EWG). It drastically increases the acidity

of the 4-hydroxyl group, making the resulting active ester highly reactive toward amines

while suppressing racemization (epimerization).

Visualizing the Pathway
The following diagram illustrates the activation pathway, highlighting how the reagent prevents

the formation of the racemization-prone oxazolone byproduct.
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Caption: Mechanism of action showing suppression of the oxazolone pathway by rapid

formation of the active ester.

Comparative Performance Matrix
The following table contrasts 4-Hydroxy-3-nitropyridine N-oxide with industry standards.

Feature HOBt (Standard)
HOAt (High
Performance)

4-Hydroxy-3-

nitropyridine N-oxide

Core Structure Benzotriazole Aza-Benzotriazole Nitropyridine N-oxide

Acidity (Leaving

Group)
Moderate (pKa ~4.6) High (pKa ~3.2) High (Est. pKa ~3.5)

Coupling Speed Standard Fast
Fast (Due to Nitro

EWG)

Racemization Control Good Excellent Excellent

Explosivity Risk High (Class 1.3C) High
Low (Stable Pyridine

Ring)

Solubility (DMF/NMP) High High Moderate-High

Cost Basis Moderate
High (Complex

Synthesis)

Low (Commodity

Precursors)

Key Differentiator: Safety & Handling
The benzotriazole moiety in HOBt/HOAt is inherently energetic due to the N-N-N linkage. Dry

HOBt is classified as an explosive (UN 0508).

Advantage: 4-Hydroxy-3-nitropyridine N-oxide lacks the triazole ring. While nitro compounds

are energetic, the pyridine N-oxide core is significantly more stable against shock and

friction, simplifying storage and shipping logistics (often non-hazmat for transport depending

on hydration).
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The economic argument for 4-Hydroxy-3-nitropyridine N-oxide rests on its synthetic simplicity.

Synthesis Pathway Comparison
HOAt Synthesis: Requires expensive pyridine-2,3-diamine precursors and ring fusion steps

that are difficult to scale safely.

4-Hydroxy-3-nitropyridine N-oxide Synthesis:

Starting Material: 4-Hydroxypyridine (Cheap, bulk commodity).[8]

Step 1: N-Oxidation (using

or peracetic acid).

Step 2: Nitration (Standard

).

Yield: Typically >75% overall.[8][9]
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Caption: The streamlined, two-step synthesis pathway contributes to a lower cost of goods

(COGS) compared to bicyclic alternatives.

Experimental Protocol: Peptide Coupling
This protocol validates the reagent's performance in a standard solution-phase coupling.

Objective: Couple Boc-Phe-OH with H-Val-OMe (A sterically sensitive model prone to

racemization).

Materials
Carboxylic Acid: Boc-Phe-OH (1.0 equiv)

Amine: H-Val-OMe·HCl (1.0 equiv)

Coupling Reagent: DIC (Diisopropylcarbodiimide) (1.1 equiv)
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Additive: 4-Hydroxy-3-nitropyridine N-oxide (1.1 equiv)

Base: DIPEA (Diisopropylethylamine) (2.0 equiv, to free the amine salt)

Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology
Activation:

Dissolve Boc-Phe-OH (1 mmol) and 4-Hydroxy-3-nitropyridine N-oxide (1.1 mmol) in DMF

(5 mL).

Cool to 0°C in an ice bath.

Add DIC (1.1 mmol) dropwise.

Observation: The solution may turn yellow/orange (characteristic of the nitropyridine active

ester). Stir for 5–10 minutes.

Coupling:

In a separate vial, dissolve H-Val-OMe·HCl (1 mmol) in DMF (2 mL) with DIPEA (2 mmol).

Add the amine solution to the activated acid mixture.

Allow to warm to room temperature and stir for 2–4 hours.

Workup:

Dilute with Ethyl Acetate (50 mL).

Wash sequentially with:

5%

(removes basic impurities).

Sat.
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(removes unreacted acid/additive).

Brine.

Dry over

and concentrate.

Analysis:

Analyze via HPLC (Chiral column) to determine Yield and Diastereomeric Ratio (DL vs

LL).

Self-Validating Check:

If the reaction mixture remains colorless, activation may be incomplete (Nitropyridine

derivatives are often chromogenic).

Compare the retention time of the product with a standard HOBt coupling. Yields should be

equivalent (>85%), with racemization <2%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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